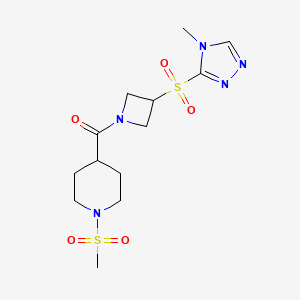
(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a 1,2,4-triazole ring, a sulfonyl group, an azetidine ring, and a piperidine ring. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and an organic group . Azetidine is a saturated four-membered ring with one nitrogen atom and three carbon atoms . Piperidine is a saturated six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring, azetidine ring, and piperidine ring would each contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the 1,2,4-triazole ring might undergo reactions with electrophiles or nucleophiles at the nitrogen atoms . The sulfonyl group could potentially be reduced or form derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might increase its polarity and influence its solubility .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Complex Heterocyclic Compound Synthesis : The compound and related structures have been utilized in complex synthetic pathways to create heterocyclic compounds, which are significant in the development of antibiotics and other therapeutics. For example, one study detailed the synthesis of dimethyl sulfomycinamate, a product related to the sulfomycin family of antibiotics, showcasing the strategic use of multistep synthesis techniques including heteroannulation reactions (Bagley et al., 2005).
Crystal Structure Elucidation : Research on compounds containing sulfonyl and azetidine units has included crystal structure analysis to better understand their molecular conformations. This information is crucial for the design of compounds with specific biological activities. A study on the crystal structure of a related sulfonyl-piperidin-4-yl compound provided insights into its molecular geometry and potential interaction sites (Girish et al., 2008).
Biological and Pharmacological Potency
Antimicrobial Activity : Some derivatives of azetidine and piperidine have been synthesized and evaluated for their antimicrobial properties. The incorporation of sulfonyl groups into these frameworks has been shown to enhance their activity against various pathogenic bacteria and fungi (Mallesha & Mohana, 2014).
Inhibitory Effects on Carbonic Anhydrases : Azetidine and sulfonyl containing compounds have been investigated as inhibitors of human carbonic anhydrase isozymes, which are targets for the treatment of several diseases including glaucoma, epilepsy, and cancer. These studies reveal the potential therapeutic applications of these compounds in designing more effective inhibitors (Alafeefy et al., 2015).
Methodological Advances
- Catalyst- and Solvent-Free Synthesis : The research also explores innovative synthetic methodologies, such as the catalyst- and solvent-free synthesis of benzamide derivatives starting from azetidine-containing precursors. This approach highlights the shift towards more sustainable and environmentally friendly chemical synthesis processes (Moreno-Fuquen et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O5S2/c1-16-9-14-15-13(16)25(22,23)11-7-17(8-11)12(19)10-3-5-18(6-4-10)24(2,20)21/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYVSNYYHMSJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

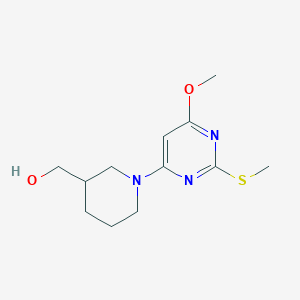

![N-(1,3-benzodioxol-5-yl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2829733.png)
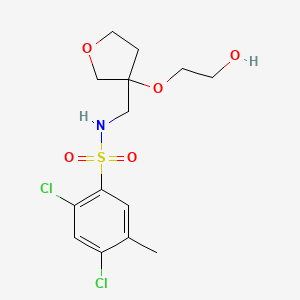
![1-[3-(3-Bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2829737.png)
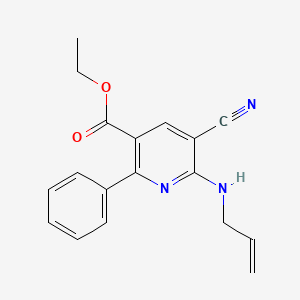
![1-isopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2829739.png)
![1-(2-bromophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2829741.png)
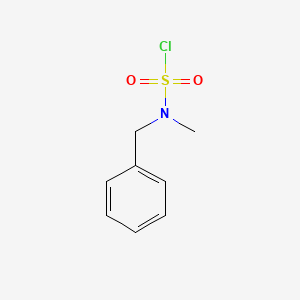


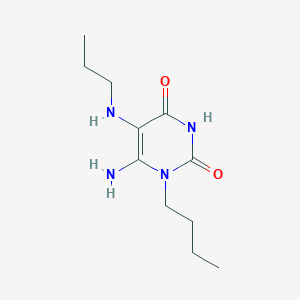
![N,N-dimethyl-4-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)benzenesulfonamide](/img/structure/B2829748.png)
![1-(2-Ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2829750.png)